molecular formula C6H13F3N2 B2718656 Dimethyl({2-[(2,2,2-trifluoroethyl)amino]ethyl})amine CAS No. 365527-16-8

Dimethyl({2-[(2,2,2-trifluoroethyl)amino]ethyl})amine

Cat. No.: B2718656
CAS No.: 365527-16-8
M. Wt: 170.179
InChI Key: XNVDYEHMNIUSNW-UHFFFAOYSA-N
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Description

Dimethyl({2-[(2,2,2-trifluoroethyl)amino]ethyl})amine is a chemical compound with the molecular formula C6H13F3N2 and a molecular weight of 170.18 g/mol . It is known for its unique structure, which includes a trifluoroethyl group attached to an aminoethyl chain. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl({2-[(2,2,2-trifluoroethyl)amino]ethyl})amine can be synthesized through a series of chemical reactions. One common method involves the reaction of dimethylamine with 2,2,2-trifluoroethylamine under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined in precise proportions. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Dimethyl({2-[(2,2,2-trifluoroethyl)amino]ethyl})amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Dimethyl({2-[(2,2,2-trifluoroethyl)amino]ethyl})amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl({2-[(2,2,2-trifluoroethyl)amino]ethyl})amine involves its interaction with specific molecular targets. The trifluoroethyl group can influence the compound’s reactivity and binding affinity to various biological molecules. This interaction can affect cellular pathways and processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl({2-[(2,2,2-trifluoroethyl)amino]ethyl})amine is unique due to the presence of both the dimethylamino and trifluoroethyl groups. This combination imparts distinct chemical properties, making it valuable for specific research applications .

Biological Activity

Dimethyl({2-[(2,2,2-trifluoroethyl)amino]ethyl})amine, also known as N,N-dimethyl-2-(2,2,2-trifluoroethyl)amine, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

N N Dimethyl 2 2 2 2 trifluoroethyl amine C5H10F3\text{N N Dimethyl 2 2 2 2 trifluoroethyl amine}\quad \text{ C}_5\text{H}_{10}\text{F}_3\text{N }

This compound features a trifluoroethyl group which is known to enhance lipophilicity and influence pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, particularly regarding its effects on neurotransmitter systems and potential therapeutic applications.

1. Neurotransmitter Interaction

Research indicates that compounds with similar structures can interact with neurotransmitter systems. For instance, studies on related trifluoroethylamines have shown their ability to stimulate adenylate cyclase activity in the rat striatum, suggesting a role in dopaminergic signaling pathways. The N-trifluoroethyldopamine analog demonstrated weak effects compared to dopamine but still indicated potential for modulation of neurotransmitter activity .

2. Vascular Effects

The relaxant effects of these compounds have also been documented in isolated arterial tissues. Both N-ethyl- and N-trifluoroethyldopamine analogs produced relaxant effects on isolated rabbit renal and ear arteries without selectivity for dopamine receptors. This suggests that the trifluoroethyl group may confer unique vascular properties that could be exploited for therapeutic purposes .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Study 1: Adenylate Cyclase Activity

  • Objective : To evaluate the stimulation of adenylate cyclase by N-trifluoroethyldopamine.
  • Findings : The compound induced a dose-dependent stimulation of adenylate cyclase activity, albeit weaker than dopamine itself.
  • : The trifluoroethyl modification alters the compound's interaction with dopaminergic pathways .

Study 2: Vascular Relaxation

  • Objective : To assess the relaxant effects on isolated rabbit arteries.
  • Findings : Both analogs produced significant relaxation responses without receptor selectivity.
  • : The vascular effects suggest potential applications in managing vascular conditions .

Data Table: Biological Activity Comparison

CompoundAdenylate Cyclase StimulationVascular RelaxationSelectivity for Dopamine Receptors
N-trifluoroethyldopamineWeakYesNone
N-ethyl-2-(3,4-dihydroxyphenyl)ethylamineStrongYesYes
This compoundModeratePotentialUnknown

Safety and Toxicology

Preliminary safety assessments indicate that compounds containing trifluoroethyl groups may exhibit irritant properties. For example, exposure to related amines has been associated with skin irritation and serious eye damage . Therefore, further toxicological evaluations are warranted to establish safe handling practices.

Properties

IUPAC Name

N',N'-dimethyl-N-(2,2,2-trifluoroethyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13F3N2/c1-11(2)4-3-10-5-6(7,8)9/h10H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVDYEHMNIUSNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365527-16-8
Record name dimethyl({2-[(2,2,2-trifluoroethyl)amino]ethyl})amine
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